molecular formula C8H9FN2 B1399489 N-cyclopropyl-3-fluoropyridin-2-amine CAS No. 1341486-98-3

N-cyclopropyl-3-fluoropyridin-2-amine

Cat. No.: B1399489
CAS No.: 1341486-98-3
M. Wt: 152.17 g/mol
InChI Key: QWRCHSYGFFFXHY-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-fluoropyridin-2-amine is an organic compound that has garnered attention in the scientific community due to its unique structural features and potential applications in various fields. This compound consists of a pyridine ring substituted with a fluorine atom at the 3-position and an amine group at the 2-position, along with a cyclopropyl group attached to the nitrogen atom. The presence of the fluorine atom imparts distinct chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3-fluoropyridin-2-amine typically involves the nucleophilic substitution of a suitable leaving group on a pyridine derivative with a fluorine source. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide (DMF) at room temperature to yield 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with cyclopropylamine under appropriate conditions to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification processes, such as crystallization or chromatography, are crucial to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-3-fluoropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions, leading to the formation of diverse substituted pyridine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Tetrabutylammonium fluoride, dimethylformamide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-cyclopropyl-3-fluoropyridin-2-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity towards target proteins or enzymes. The cyclopropyl group may also contribute to the compound’s overall stability and reactivity. Detailed studies on the molecular interactions and pathways involved are essential to fully understand the compound’s mechanism of action.

Comparison with Similar Compounds

N-cyclopropyl-3-fluoropyridin-2-amine can be compared with other fluorinated pyridine derivatives, such as:

  • 2-fluoropyridine
  • 3-fluoropyridine
  • 4-fluoropyridine
  • 2,6-difluoropyridine

Uniqueness: The unique combination of the cyclopropyl group and the fluorine atom in this compound distinguishes it from other fluorinated pyridine derivatives. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cyclopropyl-3-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2/c9-7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRCHSYGFFFXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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